molecular formula C21H28N4O4 B12237903 5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one

5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B12237903
M. Wt: 400.5 g/mol
InChI Key: XKUZFXUNRNQWSI-UHFFFAOYSA-N
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Description

5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridazinyl group, a pyrrolidine ring, and a dihydropyridinone moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridazinyl and pyrrolidine intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the environmental impact. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like ethanol, methanol, and dichloromethane.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

5-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H28N4O4

Molecular Weight

400.5 g/mol

IUPAC Name

5-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one

InChI

InChI=1S/C21H28N4O4/c1-21(2,3)17-6-7-18(23-22-17)29-13-14-8-9-25(11-14)20(27)15-12-24(4)19(26)10-16(15)28-5/h6-7,10,12,14H,8-9,11,13H2,1-5H3

InChI Key

XKUZFXUNRNQWSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CN(C(=O)C=C3OC)C

Origin of Product

United States

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